

# Spectroscopic Profile of (Ethoxycarbonyl)allene: A Technical Guide

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## Compound of Interest

Compound Name: Ethyl 2,3-butadienoate

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An In-depth Analysis of NMR, IR, and MS Data for Researchers, Scientists, and Drug Development Professionals

(Ethoxycarbonyl)allene, scientifically known as **ethyl 2,3-butadienoate**, is a versatile organic compound with significant applications in synthetic chemistry. Its unique allenic structure and ester functionality make it a valuable building block for the synthesis of complex molecules, including pharmaceutical intermediates. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control in research and development settings. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (ethoxycarbonyl)allene, complete with detailed experimental protocols and data interpretation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of (ethoxycarbonyl)allene, providing detailed information about the chemical environment of each proton and carbon atom.

### <sup>1</sup>H NMR Spectroscopic Data

The <sup>1</sup>H NMR spectrum of (ethoxycarbonyl)allene is characterized by distinct signals corresponding to the ethyl group and the allenic protons.

| Chemical Shift ( $\delta$ ) ppm | Multiplicity        | Coupling Constant (J) Hz | Assignment                          |
|---------------------------------|---------------------|--------------------------|-------------------------------------|
| ~5.2-5.4                        | Triplet of triplets | J = 6.8, 3.2 Hz          | =CH-                                |
| ~4.8-5.0                        | Doublet of triplets | J = 6.8, 1.2 Hz          | =C=CH <sub>2</sub>                  |
| 4.18                            | Quartet             | J = 7.1 Hz               | -O-CH <sub>2</sub> -CH <sub>3</sub> |
| 1.28                            | Triplet             | J = 7.1 Hz               | -O-CH <sub>2</sub> -CH <sub>3</sub> |

## <sup>13</sup>C NMR Spectroscopic Data

The <sup>13</sup>C NMR spectrum provides insight into the carbon framework of the molecule.

| Chemical Shift ( $\delta$ ) ppm | Assignment                          |
|---------------------------------|-------------------------------------|
| 216.5                           | >C=C=C<                             |
| 165.0                           | C=O                                 |
| 94.0                            | =CH-                                |
| 85.5                            | =C=CH <sub>2</sub>                  |
| 61.5                            | -O-CH <sub>2</sub> -CH <sub>3</sub> |
| 14.2                            | -O-CH <sub>2</sub> -CH <sub>3</sub> |

## Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in (ethoxycarbonyl)allene by detecting their characteristic vibrational frequencies.

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment                                       |
|--------------------------------|---------------|--|
| ~3060                          | Medium        | =C-H stretch (allenic)                           |
| ~2980, 2940                    | Medium        | C-H stretch (aliphatic)                          |
| ~1960, 1930                    | Strong, Sharp | C=C=C stretch (asymmetric)                       |
| 1715                           | Strong        | C=O stretch ( $\alpha,\beta$ -unsaturated ester) |
| ~1250                          | Strong        | C-O stretch                                      |
| ~850                           | Strong        | =C-H bend (out-of-plane)                         |

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of (ethoxycarbonyl)allene, aiding in its identification and structural confirmation. The compound has a molecular weight of 112.13 g/mol .[\[1\]](#)

| m/z | Relative Abundance (%) | Assignment   |
|-----|------------------------|--|
| 112 | 25                     | [M] <sup>+</sup> (Molecular Ion)                   |
| 83  | 100                    | [M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>  |
| 67  | 80                     | [M - OC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> |
| 55  | 65                     | [C <sub>4</sub> H <sub>3</sub> O] <sup>+</sup>     |
| 39  | 50                     | [C <sub>3</sub> H <sub>3</sub> ] <sup>+</sup>      |

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

## NMR Spectroscopy

A sample of (ethoxycarbonyl)allene (~10-20 mg) is dissolved in a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ , ~0.7 mL), and transferred to a 5 mm NMR tube.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 MHz for  $^1\text{H}$  and 100 MHz for  $^{13}\text{C}$ ). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm).

## Infrared (IR) Spectroscopy

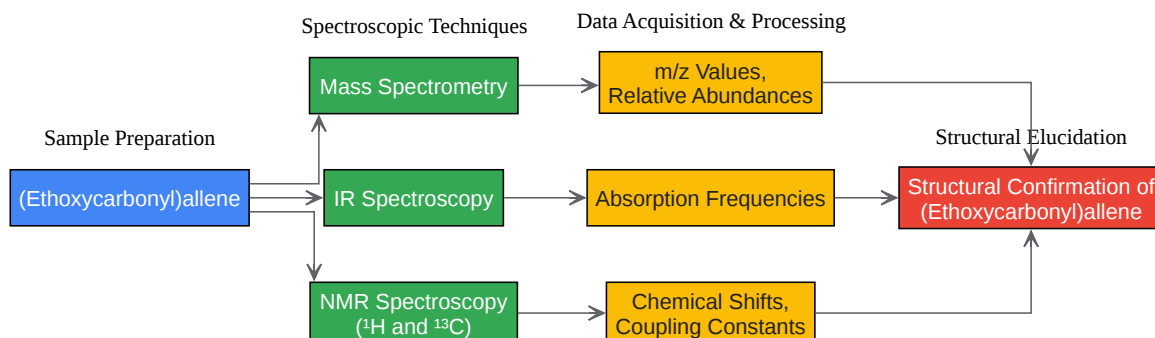
The IR spectrum of liquid (ethoxycarbonyl)allene can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer. A small drop of the neat liquid is placed directly on the ATR crystal. The spectrum is typically recorded over a range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

The mass spectrum is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). A dilute solution of (ethoxycarbonyl)allene in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column (e.g., a non-polar DB-5ms column) before entering the mass spectrometer. Electron ionization (EI) at 70 eV is commonly used to generate the molecular ion and fragment ions. The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).

## Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of (ethoxycarbonyl)allene.



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Caption: Workflow for the spectroscopic analysis of (Ethoxycarbonyl)allene.

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## References

- 1. Ethyl 2,3-butadienoate | C<sub>6</sub>H<sub>8</sub>O<sub>2</sub> | CID 4066088 - PubChem [pubchem.ncbi.nlm.nih.gov]
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